molecular formula C10H10N2O B6254617 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one CAS No. 16780-93-1

1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one

Cat. No. B6254617
CAS RN: 16780-93-1
M. Wt: 174.2
InChI Key:
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Description

“1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one” is a chemical compound . There are various derivatives of this compound, such as “9B-(4-fluorophenyl)-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one” and "9B-(3-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-one" .


Molecular Structure Analysis

The molecular structure of “1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one” is complex. It has a molecular weight of 174.2 . The InChI code for this compound is "1S/C10H10N2O/c13-10-8-4-2-1-3-7 (8)9-11-5-6-12 (9)10/h1-4,9,11H,5-6H2" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one” include a melting point of 130-132 degrees Celsius . It is a powder at room temperature .

Safety and Hazards

The safety information for “1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for “1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one” and its derivatives could involve further exploration of their chemical and biological properties. Given the wide range of biological activities exhibited by imidazole compounds , there may be potential for the development of new drugs based on these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one involves the condensation of 2-aminobenzamide with 2,3-dichlorophthalic anhydride followed by cyclization and dehydrogenation reactions.", "Starting Materials": [ "2-aminobenzamide", "2,3-dichlorophthalic anhydride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in acetic acid and add 2,3-dichlorophthalic anhydride. Heat the mixture to 100°C for 4 hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide solution to adjust the pH to 9-10.", "Step 3: Extract the product with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in ethanol and add hydrochloric acid. Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and filter the precipitate. Wash with water and dry under vacuum.", "Step 7: Dissolve the crude product in ethanol and add sodium hydroxide solution. Heat the mixture to reflux for 2 hours.", "Step 8: Cool the reaction mixture and filter the precipitate. Wash with water and dry under vacuum.", "Step 9: Recrystallize the product from ethanol to obtain pure 1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one." ] }

CAS RN

16780-93-1

Product Name

1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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